1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea
Description
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Properties
IUPAC Name |
1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-14-7-5-6-8-15(14)20-17(23)18-9-10-21-11-19-13(3)12(2)16(21)22/h5-8,11H,4,9-10H2,1-3H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJYCPMJYZZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCCN2C=NC(=C(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-ethylphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a pyrimidine ring and a phenyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic natural nucleotides, allowing it to inhibit or modulate the activity of enzymes involved in nucleotide metabolism. Additionally, the hydrophobic phenyl group enhances binding affinity to target proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Urea derivatives have been shown to possess activity against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Effects
A study evaluated the effects of pyrimidine derivatives on breast cancer cells, revealing that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives similar to this compound were tested against MRSA strains. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL, showcasing promising antimicrobial activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
